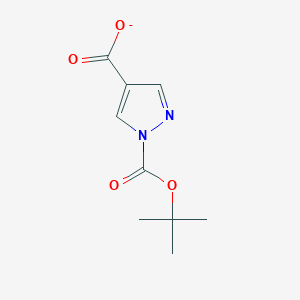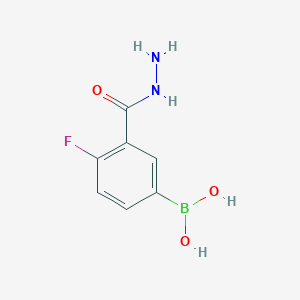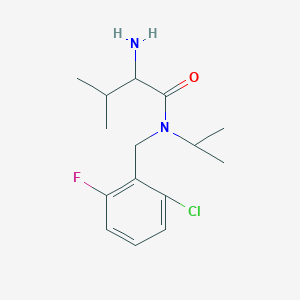![molecular formula C23H29NO5 B14801370 (8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)
(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Desacetyldeflazacort is a synthetic glucocorticoid and the active metabolite of deflazacort. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, including Duchenne muscular dystrophy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 21-Desacetyldeflazacort is synthesized through the hydrolysis of deflazacort. The process involves the removal of the acetyl group at position 21 by plasma esterases, resulting in the formation of the active metabolite .
Industrial Production Methods: The industrial production of 21-Desacetyldeflazacort typically involves the large-scale hydrolysis of deflazacort under controlled conditions. This process ensures the efficient conversion of deflazacort to its active form, which is then purified and formulated for medical use .
Análisis De Reacciones Químicas
Types of Reactions: 21-Desacetyldeflazacort undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of 21-Desacetyldeflazacort .
Aplicaciones Científicas De Investigación
21-Desacetyldeflazacort has a wide range of scientific research applications, including:
Mecanismo De Acción
21-Desacetyldeflazacort exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes. This results in the suppression of inflammatory and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparación Con Compuestos Similares
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: A synthetic glucocorticoid with a higher potency compared to prednisone.
Dexamethasone: A long-acting synthetic glucocorticoid with a higher potency compared to both prednisone and methylprednisolone
Uniqueness: 21-Desacetyldeflazacort is unique due to its favorable pharmacokinetic profile, which includes rapid absorption and conversion to its active form. It also has a lower incidence of metabolic side effects compared to other glucocorticoids, making it a preferred choice for long-term therapy .
Propiedades
Fórmula molecular |
C23H29NO5 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15?,16?,17?,19?,20?,21-,22-,23+/m0/s1 |
Clave InChI |
KENSGCYKTRNIST-OMUMRFFTSA-N |
SMILES isomérico |
CC1=N[C@@]2(C(O1)CC3[C@@]2(CC(C4C3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO |
SMILES canónico |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


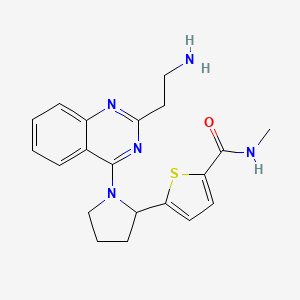
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
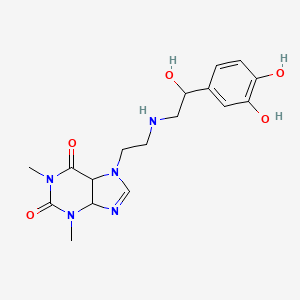
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
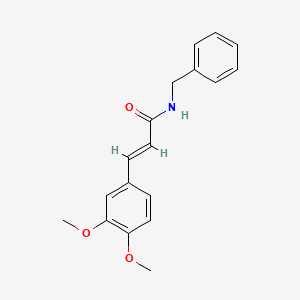
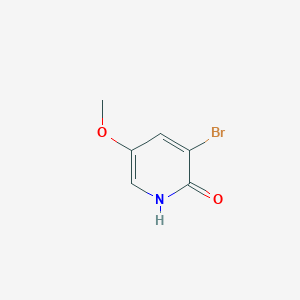
![N-{4-[(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B14801349.png)
